EP4 Antagonist Potency Advantage Over Des-Ethyl Analog (954274-30-7)
The target compound inhibits recombinant human EP4 receptor in HEK293 cells with an IC50 of 5.60 nM, whereas the des‑ethyl analog 4‑(4‑hydroxypiperidin‑1‑yl)‑4‑oxobut‑2‑enoic acid (CAS 954274‑30‑7) shows an IC50 of 15 nM under identical assay conditions [1]. The 2.7‑fold improvement is attributed to the 3‑ethyl group occupying a lipophilic sub‑pocket in the EP4 binding site.
| Evidence Dimension | EP4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 5.60 nM |
| Comparator Or Baseline | Des-ethyl analog (4-(4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid): IC50 = 15 nM |
| Quantified Difference | 2.7-fold higher potency (lower IC50) |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; inhibition of PGE2-stimulated cAMP accumulation |
Why This Matters
For laboratories selecting an EP4 antagonist tool compound, the 2.7-fold potency gain translates to lower compound consumption, reduced solvent exposure in cell-based assays, and potentially fewer off-target effects at higher concentrations, directly influencing experimental reproducibility and cost efficiency.
- [1] BindingDB BDBM142234 (target) and BDBM50446847 (des-ethyl analog). IC50 values from antagonist assay at human EP4 in HEK293 cells. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=142234 (accessed 2026-04-28). View Source
